molecular formula C22H27BrN2O4 B12480110 Ethyl 5-[(5-bromo-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(5-bromo-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12480110
M. Wt: 463.4 g/mol
InChI Key: NHJHSEHMUYGFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, and a morpholine ring. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Ethoxylation: Addition of an ethoxy group to the phenyl ring using ethyl alcohol (ethanol) in the presence of a strong acid catalyst.

    Amination: Introduction of an amino group to the benzene ring using an amine source such as methylamine.

    Morpholine Ring Formation: Formation of the morpholine ring through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:

    5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Shares similar structural features but differs in the presence of a chlorine atom instead of a morpholine ring.

    (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone: Another related compound with a ketone functional group instead of an amino group.

Properties

Molecular Formula

C22H27BrN2O4

Molecular Weight

463.4 g/mol

IUPAC Name

ethyl 5-[(5-bromo-2-ethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H27BrN2O4/c1-3-28-21-8-5-17(23)13-16(21)15-24-18-6-7-20(25-9-11-27-12-10-25)19(14-18)22(26)29-4-2/h5-8,13-14,24H,3-4,9-12,15H2,1-2H3

InChI Key

NHJHSEHMUYGFHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.